molecular formula C11H20ClNO3 B2487871 methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride CAS No. 2230807-51-7

methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride

Cat. No.: B2487871
CAS No.: 2230807-51-7
M. Wt: 249.74
InChI Key: IOLMMPJLBWEPLC-UHFFFAOYSA-N
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Description

Methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride is a chemical compound with the molecular formula C11H20ClNO3. It is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds under specific conditions to form the spirocyclic intermediate, which is then further reacted to yield the final product . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Mechanism of Action

The mechanism of action of methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for developing novel compounds with potential therapeutic applications .

Properties

IUPAC Name

methyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3.ClH/c1-14-10(13)6-9-7-11(8-12-9)2-4-15-5-3-11;/h9,12H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLMMPJLBWEPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC2(CCOCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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